2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride
Description
2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride is a synthetic organic compound characterized by a propanol backbone substituted with a benzylamino group and a 1H-imidazol-5-yl moiety, forming a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c17-9-13(6-12-8-14-10-16-12)15-7-11-4-2-1-3-5-11;/h1-5,8,10,13,15,17H,6-7,9H2,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSUYWRRVGOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN=CN2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride typically involves the reaction of benzylamine with an appropriate imidazole derivative under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired pathway. The intermediate products are then subjected to further reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the benzylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce modified benzylamino compounds.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Identity:
- IUPAC Name: 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride
- Molecular Formula: C13H17N3O·ClH
- Molecular Weight: 267.76 g/mol
- CAS Number: 474263-67-7
Synthesis:
The synthesis typically involves the reaction of benzylamine with an imidazole derivative under controlled conditions, often utilizing acid or base catalysts to optimize yield and purity. The process may include steps such as oxidation, reduction, and substitution reactions to achieve the desired compound structure .
The compound exhibits a range of biological activities attributed to its functional groups:
1. Anticonvulsant Activity:
Preliminary studies suggest that derivatives of imidazole compounds can exhibit significant anticonvulsant effects in animal models. Research indicates that modifications in the imidazole structure can enhance efficacy against seizures induced by pentylenetetrazole (PTZ) in mice, indicating potential applications in epilepsy treatment.
2. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating various conditions, including cancer and metabolic disorders. The benzylamino group may interact with enzyme active sites, while the imidazole ring facilitates hydrogen bonding.
Therapeutic Applications
The potential therapeutic applications of 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride are diverse:
- Anticonvulsants: As noted, it shows promise in treating epilepsy.
- Cancer Treatment: Its enzyme inhibition properties may aid in developing anticancer therapies.
- Metabolic Disorders: The compound's ability to modulate enzyme activity suggests it could be explored for metabolic disease treatments.
Pharmacokinetic Properties
In vitro studies have assessed the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME). Findings suggest favorable permeability characteristics and stability in metabolic assays, indicating potential for therapeutic use without significant hepatotoxicity.
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study involving the administration of related imidazole derivatives demonstrated significant protective effects against PTZ-induced seizures in mice at varying doses. The results highlighted the importance of structural modifications in enhancing anticonvulsant efficacy.
Case Study 2: Enzyme Inhibition Profile
Research into the enzyme inhibition capabilities revealed that certain derivatives could effectively inhibit key enzymes involved in cancer progression. This opens avenues for further exploration in drug development targeting specific cancers.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the imidazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with two structurally related imidazole derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity: The benzylamino group in the target compound may enhance receptor binding compared to 3-(1H-imidazol-5-yl)propan-1-ol, which lacks this moiety. Benzylamines are known to improve CNS penetration due to increased lipophilicity. The imidazole-5-yl substitution (vs. imidazole-1-yl in the methyl ester analog ) alters hydrogen-bonding interactions.
Salt Form and Solubility :
- The hydrochloride salt of the target compound likely improves water solubility compared to the free base 3-(1H-imidazol-5-yl)propan-1-ol. However, the dihydrochloride salt of the methyl ester analog may exhibit even higher solubility due to additional ionic interactions.
Functional Group Impact :
- The alcohol group in the target compound and 3-(1H-imidazol-5-yl)propan-1-ol supports hydrogen bonding, whereas the methyl ester in the dihydrochloride analog could act as a prodrug, metabolizing to a carboxylic acid in vivo.
Synthetic Accessibility: The synthesis of 3-(1H-imidazol-5-yl)propan-1-ol involves straightforward purification via aqueous recrystallization , whereas the target compound’s benzylamino group may require more complex protection/deprotection steps, increasing synthetic difficulty.
Biological Activity
2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This compound features both benzylamino and imidazole functional groups, which are significant in medicinal chemistry due to their roles in drug interactions and biological processes.
- IUPAC Name : 2-(benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride
- Molecular Formula : C13H17N3O·ClH
- Molecular Weight : 267.76 g/mol
- CAS Number : 474263-67-7
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of benzylamine with an appropriate imidazole derivative under controlled conditions. Acidic or basic catalysts may be employed to optimize the reaction pathway, leading to high yields and purity necessary for biological evaluation .
The biological activity of 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride is largely attributed to its interaction with specific molecular targets within biological systems. The benzylamino group can engage with various enzymes or receptors, while the imidazole ring facilitates hydrogen bonding and other interactions that modulate biological pathways.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties, including:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of imidazole compounds can show significant anticonvulsant effects in animal models, indicating potential applications in treating epilepsy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts, including cancer treatment and metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(Benzylamino)-3-(1H-imidazol-4-yl)-1-propanol hydrochloride | Moderate enzyme inhibition | Different imidazole positioning affects reactivity |
| 2-(Benzylamino)-3-(1H-imidazol-2-yl)-1-propanol hydrochloride | Limited activity | Variability in pharmacological effects |
The positioning of the imidazole ring in 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride is crucial as it influences its interaction dynamics with biological targets compared to other similar compounds .
Anticonvulsant Studies
A study focusing on the anticonvulsant properties of related compounds demonstrated that modifications in the imidazole structure could lead to enhanced efficacy against seizures induced by pentylenetetrazole (PTZ) in mice. The results indicated that certain derivatives showed significant protective effects at varying doses, suggesting a promising avenue for further research into epilepsy treatments .
Pharmacokinetic Properties
In vitro studies have evaluated the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies revealed favorable permeability characteristics and stability in metabolic assays, indicating a potential for therapeutic use without significant hepatotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride, and how can intermediates be characterized?
- Methodological Answer : A two-step synthesis is commonly employed. First, protect the hydroxyl group of 3-(1H-imidazol-5-yl)-1-propanol (I) using benzyl bromide in acetonitrile with ammonia as a base to yield intermediate (IV). Subsequent deprotection and hydrochlorination afford the final compound. Key intermediates are characterized via H/C NMR to confirm regioselectivity and IR spectroscopy to track functional groups (e.g., NH stretching at ~3200 cm) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: 306.15).
- NMR Spectroscopy : Use H NMR to identify benzyl protons (δ 4.3–4.5 ppm) and imidazole protons (δ 7.5–8.0 ppm). C NMR should resolve the propanol backbone (δ 60–70 ppm).
- Elemental Analysis : Validate C, H, N, Cl content (e.g., C: ~55%, Cl: ~11%) to confirm stoichiometry .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer : Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (pH 4–7) to avoid precipitation. Dynamic light scattering (DLS) can assess colloidal stability. For crystallography, use methanol/water (1:1) with slow evaporation .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the conformational analysis of this compound?
- Methodological Answer : Perform geometry optimization using B3LYP/6-31G* to identify the lowest-energy conformation. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate intramolecular hydrogen bonding between the benzylamino group and imidazole nitrogen .
Q. What strategies resolve discrepancies between experimental and computational spectral data?
- Methodological Answer :
- Case Study : If H NMR shows unexpected splitting in the imidazole region, simulate spectra using CASTEP or Gaussian with solvent effects (e.g., PCM model for DMSO). Adjust protonation states (imidazole N-H vs. deprotonated form) to match observed peaks .
Q. How do crystallographic techniques (e.g., SHELXL) elucidate the hydrochloride salt’s ionic interactions?
- Methodological Answer : Collect high-resolution X-ray data (λ = 0.710–1.541 Å). Refine using SHELXL to model chloride ion placement. Residual electron density maps (<0.3 eÅ) validate H-bonding networks between Cl and the protonated amine .
Q. What in silico approaches predict binding affinities of this compound to biological targets (e.g., heat-shock proteins)?
- Methodological Answer : Dock the compound into target pockets (e.g., Leishmania donovani HSP90) using Glide or AutoDock Vina. Score interactions with fitness metrics (e.g., Glide Score < -8.0 suggests strong binding). Validate via MD simulations (100 ns) to assess stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
